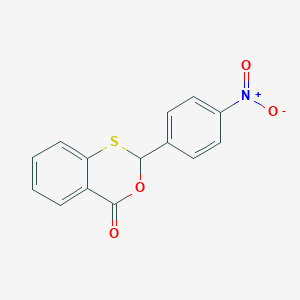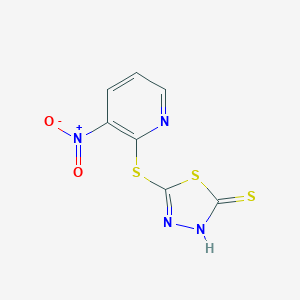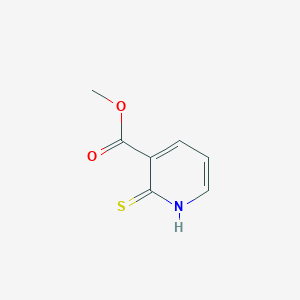![molecular formula C17H16N2OS2 B186423 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 132605-30-2](/img/structure/B186423.png)
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as MBTPS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MBTPS is a heterocyclic compound that contains a benzothiophene ring fused to a pyrimidine ring. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is still being studied. It has been proposed that the compound may act as a modulator of ion channels or as an inhibitor of enzymes involved in various biological processes. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with several different proteins and receptors in the body, including GABA receptors and voltage-gated calcium channels.
Efectos Bioquímicos Y Fisiológicos
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have interesting biochemical and physiological effects. The compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. These effects suggest that 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in the treatment of neurological disorders and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation is that the synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise. Additionally, the compound is relatively expensive to produce, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the compound's potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is the compound's potential applications in cancer research, as it has been shown to have anti-proliferative effects on cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and to identify potential molecular targets for the compound.
Métodos De Síntesis
The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been described in the literature. The compound can be prepared by reacting 2-amino-4-methyl-5-phenylthiophene-3-carboxylic acid with 2-bromo-1-(methylthio)benzene in the presence of a palladium catalyst. The resulting intermediate is then cyclized with cyanamide to form 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The synthesis of 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. The compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action is still being studied. 6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been used in various in vitro and in vivo experiments to investigate its effects on different biological systems. The compound has been shown to have potential applications in the fields of drug discovery, neuropharmacology, and cancer research.
Propiedades
Número CAS |
132605-30-2 |
|---|---|
Nombre del producto |
6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C17H16N2OS2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
6-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-13-12(9-10)14-15(22-13)18-17(21)19(16(14)20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,18,21) |
Clave InChI |
DZMQBDBEHWNHRW-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)S |
SMILES |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)












